molecular formula C15H22N2O B449537 1-Cyclooctyl-3-phenylurea

1-Cyclooctyl-3-phenylurea

Cat. No.: B449537
M. Wt: 246.35g/mol
InChI Key: LXAASQGGBTWWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclooctyl-3-phenylurea is a chemical compound of significant interest in scientific research. It belongs to the class of N-phenylurea compounds, which are known to exhibit a diverse range of biological activities and applications. While data on this specific cyclooctyl derivative is emerging, structural analogs within the phenylurea family are extensively studied, particularly in the field of agrochemistry as selective herbicides for the control of seedling weed grasses in various crops . The core phenylurea structure is also a platform for discovery in pharmaceutical research, with some derivatives being investigated for their potential as antagonists of specific biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for direct human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers are responsible for conducting thorough safety assessments and handling the material in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35g/mol

IUPAC Name

1-cyclooctyl-3-phenylurea

InChI

InChI=1S/C15H22N2O/c18-15(17-14-11-7-4-8-12-14)16-13-9-5-2-1-3-6-10-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H2,16,17,18)

InChI Key

LXAASQGGBTWWPG-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies and Biological Target Interactions in Preclinical Research

General Biological Activities of Urea (B33335) Derivatives in Research Contexts

Urea and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological effects. The urea functional group's ability to form stable hydrogen bonds with various biological targets contributes to their diverse pharmacological profiles.

Numerous urea derivatives have been investigated for their anti-inflammatory potential. Some have been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory diseases. The inhibition of enzymes like soluble epoxide hydrolase (sEH) by certain urea derivatives can also lead to anti-inflammatory effects by modulating lipid signaling pathways.

The antimicrobial properties of urea derivatives are well-established. Research has demonstrated their efficacy against a variety of bacterial and fungal strains. Some urea-containing compounds have shown notable activity against both Gram-positive and Gram-negative bacteria. The structural features of these derivatives can be modified to enhance their antimicrobial potency. The combination of urea derivatives with other agents, such as sulfonamides, has also been explored to create synergistic antibacterial effects.

Urea derivatives represent an important scaffold in the development of anticancer agents. They have been shown to exert antiproliferative effects against various cancer cell lines. The mechanisms of action often involve the inhibition of key proteins and enzymes crucial for tumor growth and progression, such as receptor tyrosine kinases (RTKs) and other kinases. Aromatic and heterocyclic urea derivatives, in particular, have been a focus of anticancer drug discovery.

In addition to antibacterial activity, urea derivatives have demonstrated potential as antifungal and antiviral agents. Some synthesized urea compounds have exhibited inhibitory activity against various fungal species. Furthermore, certain urea-based inhibitors have shown broad-spectrum antiviral activity, including against multidrug-resistant HIV-1 variants.

Anticancer and Antiproliferative Effects

Molecular Mechanisms and Enzyme/Receptor Inhibition Profiling

The specific molecular targets of 1-Cyclooctyl-3-phenylurea are unknown. However, research on related compounds provides insight into potential mechanisms.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy. Phenyl urea derivatives have been designed and synthesized as potent inhibitors of IDO1. These compounds can selectively inhibit IDO1 over other enzymes like tryptophan 2,3-dioxygenase (TDO), demonstrating their potential for targeted therapy. The interaction of the phenyl urea moiety with the active site of the IDO1 enzyme is crucial for its inhibitory activity.

Soluble Epoxide Hydrolase (sEH) Inhibition by Urea Derivatives

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). mdpi.com Inhibition of sEH is therefore a therapeutic strategy for reducing inflammation and pain. mdpi.com Urea and amide derivatives have been extensively developed as potent, competitive, and reversible sEH inhibitors. mdpi.com

The inhibitory mechanism relies on the urea or amide core fitting into the hydrolase catalytic pocket of the enzyme. mdpi.com Specifically, the carbonyl oxygen of the urea can form hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr465), while the urea NH group can act as a hydrogen bond donor to an aspartate residue (Asp333). mdpi.com

Structure-activity relationship studies have demonstrated that bulky, lipophilic groups flanking the urea core are crucial for potent inhibition. In a study of adamantyl urea derivatives as anti-tuberculosis agents, which also assessed their activity against human sEH, the nature of the alkyl group was found to be critical. researchgate.net Replacing the adamantyl group with a smaller cyclohexyl or cyclopentyl ring significantly decreased activity. researchgate.net However, the use of a cyclooctyl ring was better tolerated, suggesting that the size and lipophilicity of this group are favorable for binding. researchgate.net

Further studies on arylureas and their analogs against murine soluble epoxide hydrolase (MsEH) provided more detailed SAR insights. nih.gov A three-dimensional QSAR analysis using Comparative Molecular Field Analysis (CoMFA) revealed that for dicyclohexylurea and related analogs, one side of the urea moiety is surrounded by sterically unfavorable fields, while the other side and the second cyclohexyl group are encompassed by sterically favored fields. nih.gov Hydrophobically favorable fields were identified near the 4- and 4'-positions of the cyclohexyl groups, while hydrophobically unfavorable fields surrounded the urea bridge itself. nih.gov The introduction of a methyl group at the para-position of the phenyl ring in cyclohexylphenylurea enhanced activity 6-fold, indicating that substitution on the phenyl ring can modulate potency. nih.gov

Compound/Analog FeatureEffect on sEH InhibitionSource
Urea/Amide Core Essential for binding to the catalytic pocket. mdpi.com
Adamantyl Group Potent inhibition. researchgate.net
Cyclohexyl/Cyclopentyl Group Decreased activity compared to adamantyl. researchgate.net
Cyclooctyl Group More tolerated than smaller cycloalkyl rings. researchgate.net
Para-methyl on Phenyl Ring 6-fold increase in activity for cyclohexylphenylurea. nih.gov

Receptor Tyrosine Kinase (RTK) and Kinase Modulation by Heterocyclic Urea Derivatives

Heterocyclic urea derivatives are recognized for their potent inhibitory activity against a variety of kinases that are critical in tumorigenesis, including receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs). nih.govresearchgate.net The urea moiety is a key structural feature in many kinase inhibitors, as it effectively participates in hydrogen bonding interactions within the kinase's catalytic cleft. nih.govresearchgate.net

Sorafenib, a bi-aryl urea, is a well-known multi-kinase inhibitor that targets Raf kinases and several RTKs like VEGFR and PDGFR. researchgate.net The development of such inhibitors often involves extensive SAR studies. For example, in the development of dual EGFR and VEGFR-2 inhibitors, a terminal diaryl urea moiety with a chlorine atom at the ortho-position of the urea group was found to be optimal for high potency. nih.gov

The insulin-like growth factor receptor (IGF-1R), an RTK implicated in cancer, has also been targeted by urea derivatives. researchgate.net A library of aryl-heteroaryl ureas (AHUs) based on a 4-aminoquinoline (B48711) heterocycle was synthesized and screened, leading to the identification of inhibitors with activity in the low micromolar range. researchgate.net Computational docking studies suggested a consistent binding mode for the more active inhibitors in the series. researchgate.net Pyrazolyl-ureas have also emerged as a significant scaffold, demonstrating inhibitory activity against kinases such as Src, p38-MAPK, and TrkA. nih.gov

Kinase TargetRole of Urea DerivativesKey SAR FindingsSource
RTKs (general) Potent inhibitors.Heterocyclic structures are common. nih.govresearchgate.net
Raf Kinase, VEGFR, PDGFR Inhibition by bi-aryl ureas (e.g., Sorafenib).Urea moiety is crucial for activity. researchgate.net
EGFR, VEGFR-2 Dual inhibition by diaryl ureas.Ortho-chlorine on the phenyl ring enhances potency. nih.gov
IGF-1R Inhibition by aryl-heteroaryl ureas.4-aminoquinoline scaffold shows promise. researchgate.net
p38-MAPK, Src, TrkA Inhibition by pyrazolyl-ureas.Pyrazole (B372694) ring serves as a key scaffold. nih.gov

Neuropeptide Y5 (NPY5) Receptor Antagonism

The Neuropeptide Y5 (NPY5) receptor, a G-protein coupled receptor, is implicated in energy balance and feeding behavior. acs.orgsci-hub.se Urea derivatives have been identified as potent NPY5 receptor antagonists. acs.orgnih.gov A key lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was discovered through screening and subsequently optimized. acs.orgnih.govacs.org

SAR studies divided the lead compound into three segments for analysis: the phenylethyl region, the urea group, and the phenoxyphenyl portion. sci-hub.se Optimization of these segments led to analogs with IC50 values less than 0.1 nM. acs.orgnih.gov The stereochemistry of the phenylethyl segment was found to be critical, with the receptor favoring an erythro configuration for the two chiral centers. sci-hub.se All tested urea analogs in this series functioned as antagonists in a cellular assay. acs.orgnih.govacs.org These trisubstituted phenyl urea derivatives represented a significant departure from other NPY5 antagonists reported in the literature at the time. acs.orgsci-hub.se

Tubulin Polymerization Inhibition

Many aromatic urea derivatives, including N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas, exhibit anticancer activity by acting as tubulin ligands that inhibit tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.org

In the development of novel tubulin inhibitors based on a benzophenone (B1666685) scaffold, SAR analysis of newly synthesized analogues led to the identification of a compound with potent cytotoxicity against multiple cancer cell lines, including a P-gp overexpressing multidrug-resistant line. acs.org This compound was a strong inhibitor of tubulin polymerization and induced G2/M cell cycle arrest. acs.org Similarly, benzimidazole-2-urea derivatives have been identified as novel β-tubulin inhibitors, with computational studies suggesting they interact with β-tubulin in a novel binding mode. researchgate.net

NADH Oxidase Inhibition

Heterocyclic urea derivatives have been shown to possess good inhibitory activity against NADH oxidase, an enzyme that plays a critical role in tumorigenesis. nih.govresearchgate.net The urea scaffold is known to contribute to the ability of compounds to inhibit enzymes like NADH oxidase. researchgate.net Diaryl urea-based inhibitors, such as Sorafenib, are known to inhibit multiple kinases, and similar diaryl-urea derivatives have been investigated for NADH oxidase inhibition. researchgate.net

Interactions with Other Biological Targets

The versatility of the urea scaffold has led to the discovery of inhibitors for various other biological targets.

CXCR2 Antagonists : A series of 1-cyclopentenyl-3-phenylureas were discovered as potent and CNS-penetrant antagonists of the CXCR2 receptor, a target for inflammatory and neurological diseases. nih.gov Extensive SAR studies led to an advanced lead compound with good oral bioavailability and efficacy in an in vivo neutrophil infiltration model. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors : Phenyl urea derivatives have been designed and synthesized as potent IDO1 inhibitors, an important immunotherapeutic target for cancer. mdpi.com SAR studies revealed that a carboxyl group was critical for activity, and a phenyl ring was preferred over cyclohexyl or n-hexyl groups. mdpi.com

Melanocortin Receptors : Unsymmetrical substituted ureas have been studied as ligands for melanocortin receptors, which regulate energy homeostasis. nih.gov SAR studies identified compounds with full agonist activity at the mMC4R with selectivity over the mMC3R, highlighting that aliphatic or saturated cyclic amines at one position, bulky aromatic groups at a second, and a benzyl (B1604629) group at a third resulted in this selectivity. nih.gov

Elucidation of Structure-Activity Relationships for this compound and Related Analogs

Based on the broader SAR studies of urea derivatives, specific relationships for this compound and its analogs can be elucidated, particularly concerning sEH inhibition.

The phenyl group on the other side of the urea linkage also plays a crucial role. In related cyclohexylphenylureas, substitution on this ring, such as adding a para-methyl group, can significantly enhance inhibitory activity against sEH. nih.gov This indicates that the phenyl ring of this compound is not just a placeholder but an active site for modification to fine-tune potency. The unsubstituted phenyl ring likely engages in hydrophobic or pi-stacking interactions within the enzyme's active site.

Therefore, the SAR for this compound as an sEH inhibitor is characterized by:

The essential 1,3-disubstituted urea linker for hydrogen bonding with the catalytic residues.

A large, lipophilic cyclooctyl ring that occupies a sterically and hydrophobically favorable pocket, with its size being more advantageous than smaller cycloalkanes.

A phenyl ring that can be substituted to modulate potency, suggesting it interacts with a region of the enzyme that is sensitive to electronic and steric changes.

While direct data on this compound for other targets like RTKs or NPY5 receptors is scarce in the provided context, the general principles of urea-based inhibitors suggest that the cyclooctyl and phenyl groups would need to fit the specific steric and electronic requirements of those respective binding sites, which often differ significantly from that of sEH.

Influence of Cycloalkyl Moieties on Biological Potency, Including Cyclooctyl

In the design of enzyme inhibitors, the size and nature of aliphatic and cycloalkyl groups can significantly impact binding affinity and potency. Research on urea-based inhibitors has shown that bulky, hydrophobic cycloalkyl groups on one side of the molecule are often positively correlated with inhibitory potency. lsu.edu

For instance, in studies of anti-tuberculosis agents, substituting the adamantyl group of a lead compound with a cyclooctyl ring resulted in only a minimal decrease in activity, whereas smaller rings like cyclohexyl and cyclopentyl led to a considerable drop in potency. nih.gov This suggests that a larger, more sterically demanding cycloalkyl group like cyclooctyl is preferred for maintaining high activity in this context. nih.gov

Similarly, in the development of soluble epoxide hydrolase (sEH) inhibitors, the addition of carbon atoms to a cycloalkyl group at the R1 position was found to enhance binding to human sEH by more than four times. acs.org Specifically, compounds with hydrophobic cycloalkyl substituents such as cyclohexyl, cycloheptyl, and cyclooctyl were more potent inhibitors of sEH compared to those with aromatic moieties. lsu.edu However, it is worth noting that while these bulky cycloalkyl groups increased potency, they sometimes showed poorer metabolic stability in human liver microsomal assays. lsu.edu

Interactive Table: Effect of Cycloalkyl Group on Biological Activity

Compound Series Cycloalkyl Group Relative Potency Target
Anti-TB Agents Adamantyl High M. tuberculosis
Anti-TB Agents Cyclooctyl High M. tuberculosis
Anti-TB Agents Cyclohexyl Decreased M. tuberculosis
Anti-TB Agents Cyclopentyl Decreased M. tuberculosis
sEH Inhibitors Cyclooctyl High sEH
sEH Inhibitors Cycloheptyl High sEH
sEH Inhibitors Cyclohexyl High sEH

Impact of Phenyl Substitutions on Target Binding and Activity

The phenyl group on the other side of the urea linkage also plays a critical role in determining the biological activity of these compounds. Modifications to the phenyl ring, such as the addition of various substituents, can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

In the context of sEH inhibitors, replacing a 4-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl group did not alter potency but significantly improved solubility. acs.org Further studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives showed that substitutions on the phenyl ring had a notable effect on inhibitory activity. ucanr.edu For example, electron-withdrawing groups, such as 4-Cl or 3-CF3, on the phenyl ring generally resulted in better inhibitory activity compared to electron-donating groups like 4-OCH3. mdpi.com In some cases, the presence of two electron-withdrawing groups on the phenyl ring led to the strongest inhibitory activity. mdpi.com

The position of the substituent on the phenyl ring is also crucial. Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrated a strong preference for para-substitution on the phenyl ring. mdpi.com While small para-alkyl substituents were tolerated, larger groups like isopropyl led to a loss of activity, suggesting that the size of the substituent is a limiting factor. mdpi.com Furthermore, electron-withdrawing groups at the para-position were found to be beneficial for activity. mdpi.com

Interestingly, replacing a cycloalkyl ring with a more compact phenyl ring has been shown to result in a significant drop in potency against human sEH in some inhibitor series, highlighting the importance of the bulky hydrophobic group for optimal binding in that specific scaffold. lsu.edu

Interactive Table: Influence of Phenyl Ring Substitutions on IC50 Values

Compound Series Phenyl Substitution IC50 (nM) Target
sEH Inhibitor 4-trifluoromethoxy 0.9 Human sEH
sEH Inhibitor 4-chloro 1.8 Human sEH
sEH Inhibitor 3-chloro 3.5 Human sEH
IDO1 Inhibitor p-NO2 157 IDO1
IDO1 Inhibitor p-Br 4077 IDO1
IDO1 Inhibitor p-Cl 5687 IDO1
IDO1 Inhibitor p-F 5475 IDO1

Stereochemical Considerations in Urea Derivatives for Receptor Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. For urea derivatives, the specific conformation of the molecule and the stereochemistry of any chiral centers can dictate how well the compound fits into the binding site of its target protein.

In a series of NPY5 receptor antagonists, the stereochemistry of the phenylethyl segment of the molecule significantly influenced activity. sci-hub.se It was observed that compounds with an (R) configuration at one chiral center were more potent than their (S) counterparts. sci-hub.se Furthermore, the relative configuration of two adjacent chiral centers was important, with an erythro configuration being favored by the receptor. sci-hub.se This demonstrates that a precise three-dimensional arrangement is necessary for optimal interaction with the receptor.

The conformation of the urea moiety itself is also influenced by the nature of its substituents. N,N'-diphenylureas generally adopt a trans,trans conformation. nih.gov However, the introduction of N-methyl groups can cause a shift to a cis,cis conformation. nih.gov This conformational switching can be exploited in molecular design to control the three-dimensional shape of the molecule and its interactions with target proteins. nih.gov For instance, the unique structure of N-cyclooctyl-N'-(2-ethylphenyl)urea, with its cyclooctyl and substituted phenyl groups, contributes to its specific chemical reactivity and biological activity. evitachem.com

Role of Urea Linkage in Hydrogen Bonding and Protein Interactions

The urea functional group is a key pharmacophore in many biologically active compounds due to its ability to form multiple stable hydrogen bonds with protein targets. nih.gov The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.comnih.gov These interactions are fundamental to the binding of urea-based inhibitors to their target enzymes. nih.gov

In the case of soluble epoxide hydrolase (sEH), the urea moiety of inhibitors has been shown to form tight hydrogen bonds with key residues in the active site. acs.org Specifically, the carbonyl oxygen of the urea typically forms hydrogen bonds with the hydroxyl groups of tyrosine residues (e.g., Tyr383 and Tyr466), while the NH groups donate hydrogens to an aspartate residue (e.g., Asp335). mdpi.comacs.org These interactions anchor the inhibitor in the binding site and are a conserved feature across many sEH inhibitors. acs.org This hydrogen bonding pattern mimics the interactions that occur during the natural enzymatic hydrolysis of epoxides. metabolomics.se

Molecular docking and crystallographic studies have confirmed these interactions. For example, in the binding of inhibitors to p38 MAP kinase, the urea group forms a hydrogen bond network with a glutamate (B1630785) and an aspartate residue in the active site. The significance of these hydrogen bonds is highlighted by the fact that replacing either NH group of the urea with a methylene (B1212753) group, or introducing an N-methyl group, results in a significant loss of activity. This underscores the critical role of the urea linkage as a hydrogen bonding scaffold for potent protein inhibition.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are used to determine the electron density of a chemical system, from which various electronic and structural properties can be derived. These calculations provide insights into molecular geometry, orbital energies, electrostatic potential, and chemical reactivity.

For phenylurea derivatives, DFT studies help in optimizing the molecular structure to its lowest energy conformation. Calculations can reveal the distribution of electron density and identify the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key outputs, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped, visualizing the charge distribution and highlighting regions prone to intermolecular interactions, such as hydrogen bonding—a critical feature for the urea (B33335) functional group. For instance, in related urea compounds, the oxygen atom of the carbonyl group and the hydrogen atoms of the N-H groups are identified as primary sites for hydrogen bond accepting and donating, respectively.

Table 1: Representative Data from DFT Calculations on Phenylurea Analogs This table presents typical data obtained from DFT calculations on structurally similar phenylurea compounds to illustrate the insights that would be gained for 1-Cyclooctyl-3-phenylurea.

Calculated Property Typical Value/Observation Significance for Reactivity and Interaction
HOMO-LUMO Energy Gap ~4-5 eV Indicates chemical stability and electronic excitation potential.
Molecular Electrostatic Potential (MEP) Negative potential around carbonyl oxygen; Positive potential around N-H protons. Predicts sites for hydrogen bonding and non-covalent interactions.
Optimized Bond Lengths/Angles C=O: ~1.25 Å; N-H: ~1.01 Å Defines the most stable 3D conformation of the molecule.

| Atomic Charges (e.g., VDD) | Significant negative charge on oxygen; Positive charge on amide hydrogens. | Quantifies the polarity of specific atoms and their tendency to interact. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or enzyme). This method is central to structure-based drug design, helping to predict the binding affinity and mode of interaction between a ligand and its putative biological target.

In the context of phenylurea derivatives, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. For example, research on similar compounds has investigated their binding to targets like soluble epoxide hydrolase and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.

A typical docking simulation involves placing the 3D structure of this compound into the binding site of a target protein. The simulation then explores various conformational and orientational possibilities for the ligand, scoring each "pose" based on a function that estimates the binding free energy. The results can identify key interactions, such as:

Hydrogen Bonds: The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), often forming critical bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The cyclooctyl and phenyl rings can engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity.

Pi-Pi Stacking: The phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These simulations provide a structural hypothesis for the compound's mechanism of action and can guide the modification of the scaffold to enhance potency or selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.